molecular formula C26H24BrN3O3S B12007646 2-({4-(2-Bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-ethoxyphenyl)ethanone CAS No. 618441-32-0

2-({4-(2-Bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-ethoxyphenyl)ethanone

Cat. No.: B12007646
CAS No.: 618441-32-0
M. Wt: 538.5 g/mol
InChI Key: ARORNFPZSZODRE-UHFFFAOYSA-N
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Description

2-({4-(2-Bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-ethoxyphenyl)ethanone is a complex organic compound that features a triazole ring, bromophenyl, and ethoxyphenyl groups

Preparation Methods

The synthesis of 2-({4-(2-Bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-ethoxyphenyl)ethanone typically involves multiple steps:

    Formation of the Triazole Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Bromophenyl Group: This can be achieved through bromination reactions using reagents such as N-bromosuccinimide (NBS).

    Attachment of the Methylphenoxy Group: This step may involve etherification reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.

Industrial production methods would scale up these reactions, optimizing for cost, efficiency, and safety.

Chemical Reactions Analysis

2-({4-(2-Bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-ethoxyphenyl)ethanone can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOCH3).

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules, potentially leading to new insights into disease mechanisms.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules, serving as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-({4-(2-Bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-ethoxyphenyl)ethanone involves its interaction with specific molecular targets. The triazole ring and bromophenyl group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and bromophenyl-containing molecules. Compared to these, 2-({4-(2-Bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-ethoxyphenyl)ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds are:

  • 4-(2-Bromophenyl)-1,2,4-triazole
  • 4-Methylphenoxy-1,2,4-triazole
  • Ethoxyphenyl-1,2,4-triazole

These compounds share structural similarities but differ in their specific functional groups and overall structure, leading to different properties and applications.

Properties

CAS No.

618441-32-0

Molecular Formula

C26H24BrN3O3S

Molecular Weight

538.5 g/mol

IUPAC Name

2-[[4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethoxyphenyl)ethanone

InChI

InChI=1S/C26H24BrN3O3S/c1-3-32-20-14-10-19(11-15-20)24(31)17-34-26-29-28-25(16-33-21-12-8-18(2)9-13-21)30(26)23-7-5-4-6-22(23)27/h4-15H,3,16-17H2,1-2H3

InChI Key

ARORNFPZSZODRE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3Br)COC4=CC=C(C=C4)C

Origin of Product

United States

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